Z-Glu(otbu)-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

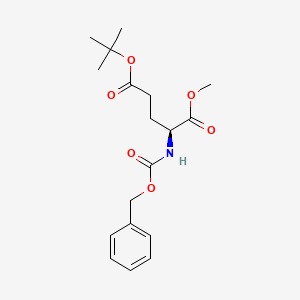

5-O-tert-butyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-15(20)11-10-14(16(21)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMSLIYSWUEHJT-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001153531 |

Source

|

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56877-41-9 |

Source

|

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56877-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,1-Dimethylethyl) 1-methyl N-[(phenylmethoxy)carbonyl]-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001153531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Z-Glu(OtBu)-OMe in Peptide Synthesis

Abstract

This technical guide provides a comprehensive analysis of N-α-Benzyloxycarbonyl-L-glutamic acid α-methyl-γ-tert-butyl diester, commonly referred to as Z-Glu(OtBu)-OMe. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into the molecule's structural attributes, physicochemical properties, and its strategic application in solution-phase peptide synthesis. The guide will further present detailed experimental protocols for its synthesis and use, underpinned by a discussion of the orthogonal protecting group strategy that makes this compound a valuable reagent.

Introduction: The Strategic Importance of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides with a defined sequence is a cornerstone of modern drug discovery and biochemical research. The process necessitates a meticulous approach to selectively forming amide bonds between amino acid residues while preventing unwanted side reactions. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups on the amino acid backbone and side chains.[1][2] The ideal protecting group strategy employs "orthogonal" protecting groups, which can be removed under distinct chemical conditions without affecting other protecting groups in the molecule.[3]

This compound is a prime example of a strategically protected amino acid derivative designed for solution-phase peptide synthesis.[4] It incorporates three key protective moieties: the Benzyloxycarbonyl (Z) group at the α-amino position, a tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain, and a methyl ester (OMe) at the α-carboxyl group. This trifecta of protection allows for precise control over the peptide coupling process.

Molecular Structure and Physicochemical Properties of this compound

The structural integrity and properties of this compound are fundamental to its function in peptide synthesis.

Chemical Structure

The molecular structure of this compound is characterized by a central L-glutamic acid core with its three functional groups differentially protected.

-

α-Amino Group Protection: The N-terminal amine is protected by a benzyloxycarbonyl (Z) group. This group is stable under a variety of conditions but can be selectively removed by catalytic hydrogenation.[5]

-

γ-Carboxyl Group Protection: The side-chain carboxyl group is protected as a tert-butyl (OtBu) ester. The bulky nature of the tert-butyl group provides steric hindrance, preventing its participation in coupling reactions. It is stable to the conditions of Z-group removal but is readily cleaved with mild acids, such as trifluoroacetic acid (TFA).[5]

-

α-Carboxyl Group Protection: The C-terminal carboxyl group is protected as a methyl ester (OMe). This group can be removed by saponification with a mild base, such as lithium hydroxide (LiOH).[2]

The orthogonality of these three protecting groups is a key feature, enabling the synthetic chemist to selectively deprotect and elongate the peptide chain at specific positions.

Diagram 1: Molecular Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some data for this specific compound is available, other parameters are extrapolated from closely related analogs due to a scarcity of published data for this exact molecule.

| Property | Value | Source(s) |

| CAS Number | 57732-63-5 | [6] |

| Molecular Formula | C₁₈H₂₅NO₆ | [6] |

| Molecular Weight | 351.39 g/mol | [6] |

| Appearance | White to off-white solid (presumed) | General Knowledge |

| Melting Point | Not available. (For the related Z-Glu-OMe, mp is 68-70 °C) | |

| Solubility | Soluble in organic solvents like DMF, DCM, EtOAc. (presumed) | General Knowledge |

| Optical Rotation | Not available. (For the related Z-Glu-OMe, [α]20/D is -24.0° in ethanol) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of the α-carboxyl group of Z-Glu(OtBu)-OH. A general, reliable protocol is outlined below.

Synthetic Pathway

Diagram 2: Synthesis of this compound

A schematic of the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Z-Glu(OtBu)-OH (1 equivalent)

-

Iodomethane (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Glu(OtBu)-OH in anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate, followed by the dropwise addition of iodomethane at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at 20°C for approximately 20 hours.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Solution-Phase Peptide Synthesis

This compound is a valuable building block for the incorporation of a glutamic acid residue into a growing peptide chain during solution-phase synthesis. The methyl ester of the α-carboxyl group is generally stable to the conditions used for peptide coupling and can be selectively removed post-coupling.

General Peptide Coupling Protocol

The following protocol describes a general procedure for coupling this compound with an N-terminally deprotected amino acid or peptide ester.

Diagram 3: Peptide Coupling and Deprotection Strategy

Sources

Z-Glu(otbu)-ome chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Z-Glu(OtBu)-OMe

Introduction

In the precise and demanding field of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to the success of a synthetic strategy. Among these crucial building blocks is N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly referred to as this compound. This molecule is a trifunctional derivative of glutamic acid, engineered for strategic control over peptide bond formation and selective deprotection.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical properties and stability of this compound. We will delve into the core principles that govern its use, focusing on the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals. The central theme is the molecule's embodiment of orthogonal protection , a cornerstone of modern chemical synthesis.[1][2] The N-terminal α-amino group is protected by the benzyloxycarbonyl (Z) group, the side-chain γ-carboxyl group is shielded by a tert-butyl (OtBu) ester, and the C-terminal α-carboxyl group is a methyl ester (OMe). Each of these functionalities possesses a distinct stability profile, allowing for its selective removal without affecting the others, thereby granting the synthetic chemist precise control over the molecular architecture.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application. This compound is typically a white to off-white solid, and its characteristics are well-defined.[3] The data presented below is compiled for this compound and its closely related analogues, providing a reliable reference for laboratory use.

| Property | Value | Source(s) |

| Chemical Name | 1-(Tert-butyl) 5-methyl ((benzyloxy)carbonyl)-L-glutamate | [4] |

| Synonyms | Z-Glu(OMe)-OtBu, Z-L-Glu(OtBu)-OMe | [4][5] |

| Molecular Formula | C18H25NO6 | [6][7] |

| Molecular Weight | 351.39 g/mol | [6][7] |

| CAS Number | 57732-63-5 | [4][6] |

| Appearance | White to off-white solid | [3] |

| Storage | Store powder at -20°C for long-term stability (up to 3 years). | [3] |

Note: The properties listed are consistent across various suppliers and databases for the specified compound and its immediate precursors.

Section 2: The Principle of Orthogonal Protection in this compound

The strategic power of this compound lies in the concept of orthogonality.[1] In peptide synthesis, orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering chemical conditions.[1] This allows for the sequential deprotection and modification of different parts of a molecule in a controlled manner. This compound is a classic example, featuring three groups with different lability profiles.

-

Z (Benzyloxycarbonyl) Group (N-terminus): Cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8][9][10] It is stable to the acidic conditions used to remove the OtBu group and the basic conditions that would cleave the methyl ester.[11]

-

OtBu (tert-Butyl) Group (Side Chain): Cleaved by acidolysis (e.g., Trifluoroacetic Acid, TFA).[12][13] It is stable to the hydrogenolysis conditions used to remove the Z group and the basic conditions for methyl ester saponification.[13]

-

OMe (Methyl Ester) Group (C-terminus): Cleaved by saponification (basic hydrolysis, e.g., with LiOH or NaOH).[14] It is stable to both acidolysis and catalytic hydrogenolysis.[15]

This tiered stability allows for three distinct and selective operations, providing immense flexibility in the design of complex synthetic routes.

Caption: Orthogonal deprotection strategies for this compound.

Section 3: Stability Profile

A detailed understanding of the stability of each protecting group is critical for preventing unintended deprotection and side reactions.

Stability of the Z (Benzyloxycarbonyl) Group

The Z group is a robust urethane-type protecting group, introduced into peptide chemistry by Bergmann and Zervas in the 1930s.[16]

-

Stable Under:

-

Acidic Conditions: It is stable to the moderately strong acids like TFA that are routinely used to cleave t-butyl-based groups.[1][11] This is the cornerstone of its orthogonality with the OtBu group.

-

Basic Conditions: It is stable to the amine bases (e.g., piperidine) used for Fmoc group removal in solid-phase peptide synthesis (SPPS) and to the conditions required for saponification of the methyl ester.[8]

-

-

Labile Under:

-

Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group cleavage. It proceeds with a palladium catalyst (e.g., 10% Pd on carbon) under a hydrogen atmosphere, yielding the free amine, toluene, and carbon dioxide.[10]

-

Strong Acids: The Z group can be cleaved by harsh acidic conditions, such as hydrogen bromide (HBr) in acetic acid or liquid hydrogen fluoride (HF), though these conditions are less common and can compromise other functionalities.[9]

-

Stability of the OtBu (tert-Butyl Ester) Group

The tert-butyl ester is prized for its distinct acid lability, which is a consequence of the stability of the tertiary carbocation formed during its cleavage.[12]

-

Stable Under:

-

Basic Conditions: The steric bulk of the t-butyl group effectively shields the ester carbonyl from nucleophilic attack, rendering it stable to a wide range of basic and nucleophilic reagents, including piperidine and hydroxide bases at moderate temperatures.[12][13]

-

Catalytic Hydrogenolysis: The t-butyl ester is completely stable to the neutral conditions of catalytic hydrogenation used for Z-group removal.[13]

-

-

Labile Under:

Recommended Storage and Handling

To ensure the long-term integrity and reactivity of this compound, proper storage and handling are essential.

-

Storage: The compound should be stored in a tightly sealed container in a dry and cool place.[6] For long-term storage, maintaining a temperature of -20°C is recommended to prevent degradation.[3]

-

Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid the formation of dust and aerosols.[6]

Section 4: Experimental Protocols for Selective Deprotection

The following protocols are provided as self-validating systems, explaining the causality behind each step.

Protocol: Selective Cleavage of the OtBu Group via Acidolysis

This procedure is designed for the selective removal of the side-chain protection, leaving the Z and OMe groups intact.

Caption: Workflow for the acidolytic removal of the OtBu group.

Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of a dry chlorinated solvent like dichloromethane (DCM). The use of a dry solvent is crucial to prevent unwanted side reactions.

-

Cleavage Cocktail Addition: To the solution, add a pre-mixed cleavage cocktail. A standard and highly effective mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).[17][18]

-

Causality: TFA is the strong acid that cleaves the t-butyl ester. Water acts as a proton source and can help suppress certain side reactions. TIS is a carbocation scavenger; it reacts with the liberated tert-butyl cation, preventing it from re-alkylating other nucleophilic sites on the molecule (like tryptophan, if present).[17]

-

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

-

Causality: The reaction is typically rapid at room temperature. Prolonged exposure to strong acid can increase the risk of side reactions, such as the formation of pyroglutamate, especially if the N-terminus were free.[17]

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, remove the TFA and DCM under reduced pressure. To ensure complete removal of residual TFA, which can be tenacious, co-evaporation with a non-polar solvent like toluene is highly recommended.[17] The resulting product is Z-Glu-OMe.

Protocol: Selective Cleavage of the Z Group via Catalytic Hydrogenolysis

This protocol removes the N-terminal protecting group while leaving the OtBu and OMe groups untouched.

Caption: Workflow for the hydrogenolytic removal of the Z group.

Methodology:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate. Methanol is often preferred due to its ability to dissolve the substrate and the byproducts well.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. Typically, 10-20% by weight relative to the substrate is used.[10][17]

-

Causality: The palladium surface is the active site where the catalytic cleavage of the benzylic C-O bond occurs. The carbon support provides a high surface area for the reaction.

-

-

Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales at 1-4 atm) at room temperature.

-

Causality: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas) for an efficient reaction rate.

-

-

Monitoring: Monitor the reaction by TLC or HPLC. The disappearance of the UV-active Z-protected starting material is a good indicator of reaction completion.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite®.

-

Causality: Celite is a diatomaceous earth filter aid that prevents the fine Pd/C particles from passing through the filter paper, which is critical as residual palladium can interfere with subsequent reactions.

-

-

Work-up: Concentrate the filtrate under reduced pressure to yield the deprotected product, H-Glu(OtBu)-OMe.

Conclusion

This compound is a highly valuable and versatile building block for advanced peptide and organic synthesis. Its utility is derived from a well-defined set of chemical properties and a predictable stability profile governed by the principle of orthogonal protection. The ability to selectively cleave the Z, OtBu, and OMe groups under distinct, non-interfering conditions provides chemists with the strategic flexibility required to construct complex molecular targets with high precision and yield. By understanding the causality behind the deprotection protocols and adhering to proper handling and storage procedures, researchers can fully leverage the synthetic power of this important reagent.

References

-

Kadereit, D., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Peptide Science, 60(3), 159-184. [Link]

-

Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409. [Link]

-

Semantic Scholar. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. Semantic Scholar. [Link]

-

LifeTein. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. LifeTein. [Link]

-

QuimicaOrganica.org. (n.d.). Peptide synthesis - Acid group protection. Química Orgánica. [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. [Link]

-

BuyersGuideChem. (n.d.). Z-Glu(OtBu)-OH .DCHA. BuyersGuideChem. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

PubChem. (n.d.). z-d-Glu(otbu)-oh. National Center for Biotechnology Information. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

ResearchGate. (2023). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Z-Glu(OMe)-OtBu | 57732-63-5 [amp.chemicalbook.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Z-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Peptide synthesis - Acid group protection [quimicaorganica.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Strategic Application of Z-Glu(OtBu)-OMe in Peptide Synthesis

This guide provides an in-depth analysis of N-α-benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly abbreviated as Z-Glu(OtBu)-OMe, within the context of peptide synthesis. While modern solid-phase peptide synthesis (SPPS) is dominated by the Fmoc/tBu strategy, the unique characteristics of this compound offer strategic advantages in specific scenarios, particularly in solution-phase synthesis and hybrid approaches. This document will elucidate the core chemical principles of its protecting groups, outline validated protocols for its use, and discuss the causal reasoning behind its application.

Foundational Chemistry: Deconstructing this compound

The utility of this compound is rooted in the orthogonal stability of its three distinct protecting groups. Understanding the specific nature and lability of each is critical for its successful implementation.

-

N-α-Z (Benzyloxycarbonyl) Group: The Z group is a classic urethane-type protecting group for the amine terminus. It is stable to the acidic conditions used for tert-butyl (tBu) group removal and the basic conditions sometimes used in peptide synthesis. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂/Pd-C) or under strong acidic conditions like HBr in acetic acid. This stability profile makes it non-orthogonal to many traditional SPPS linkers that require strong acids like trifluoroacetic acid (TFA) for cleavage.

-

γ-OtBu (tert-Butyl Ester) Group: The tert-butyl ester protects the side-chain carboxylic acid of the glutamic acid residue. This group is highly labile to moderately strong acids, such as TFA. This acid-lability is the cornerstone of the Boc/Bzl strategy in SPPS and is a key feature in many synthetic routes. The OtBu group effectively prevents side-chain reactions, such as aspartimide formation, and enhances the solubility of the protected peptide in organic solvents.

-

α-OMe (Methyl Ester) Group: The methyl ester protects the C-terminal carboxylic acid. It is stable to the acidic conditions used to remove the OtBu group and the hydrogenolysis conditions for the Z group. The primary method for its removal is saponification, which involves treatment with a base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent.

The interplay of these three groups provides a unique chemical orthogonality, as summarized in the table below.

Table 1: Orthogonality of Protecting Groups in this compound

| Protecting Group | Chemical Name | Target Functional Group | Stable To | Labile To (Cleavage Conditions) |

| Z | Benzyloxycarbonyl | N-α-Amine | Mild/Moderate Acid (TFA), Mild Base | Catalytic Hydrogenolysis (H₂/Pd-C), HBr/AcOH |

| OtBu | tert-Butyl Ester | γ-Carboxylic Acid | Catalytic Hydrogenolysis, Mild Base | Moderate/Strong Acid (e.g., 25-50% TFA in DCM) |

| OMe | Methyl Ester | α-Carboxylic Acid | Catalytic Hydrogenolysis, Acid (TFA) | Saponification (e.g., NaOH in MeOH/H₂O) |

This multi-layered protection scheme is visualized in the workflow below, illustrating the selective deprotection sequence.

Caption: Selective deprotection workflow for this compound in solution-phase synthesis.

Strategic Implementation in Peptide Synthesis

While not a conventional building block for standard Fmoc-SPPS, this compound is invaluable for:

-

Solution-Phase Synthesis (SPS): Its primary application is in the solution-phase synthesis of dipeptides or larger peptide fragments. The OMe group allows for coupling reactions at the N-terminus after Z-group removal, or at the C-terminus after saponification.

-

Fragment Condensation: Peptide fragments can be synthesized using this compound and then strategically deprotected for ligation in a hybrid solid-phase/solution-phase approach. For instance, a fragment can be built on a resin, cleaved, and then coupled in solution to a C-terminally deprotected peptide derived from this amino acid.

-

Introduction of Glutamic Acid at the C-terminus: It serves as a convenient starting material for synthesizing peptides with C-terminal glutamic acid where the side chain must remain protected until the final cleavage step.

Validated Experimental Protocol: Solution-Phase Dipeptide Synthesis

This section details a self-validating protocol for the synthesis of the dipeptide Z-Glu(OtBu)-Ala-OMe. This process demonstrates the principles of coupling and the utility of the orthogonal protecting groups.

Objective: To synthesize Z-Glu(OtBu)-Ala-OMe via carbodiimide-mediated coupling.

Materials:

-

Z-Glu(OtBu)-OH (prepared via saponification of this compound)

-

H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate (EtOAc), Dichloromethane (DCM), 1M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

Protocol Steps:

-

C-Terminal Activation of this compound (Saponification):

-

Dissolve this compound (1 equivalent) in a 3:1 mixture of methanol and water.

-

Cool the solution to 0°C in an ice bath.

-

Add 1M NaOH (1.1 equivalents) dropwise while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Neutralize the solution with 1M HCl to pH ~3-4 and extract the product, Z-Glu(OtBu)-OH, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the carboxylic acid. Validation: The product can be verified by ¹H NMR and mass spectrometry.

-

-

Peptide Coupling Reaction:

-

Dissolve Z-Glu(OtBu)-OH (1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

-

In a separate flask, suspend H-Ala-OMe·HCl (1.1 eq.) in anhydrous DMF and neutralize with NMM (1.1 eq.) until the solution is basic (check with pH paper).

-

Add the neutralized alanine solution to the glutamic acid solution.

-

Cool the combined solution to 0°C.

-

Add a solution of DCC (1.1 eq.) in DMF dropwise. A white precipitate of dicyclohexylurea (DCU) will form.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Validation: Monitor reaction progress via TLC, observing the consumption of the Z-Glu(OtBu)-OH.

-

-

Work-up and Purification:

-

Filter off the DCU precipitate and wash it with a small amount of DMF.

-

Dilute the filtrate with ethyl acetate.

-

Wash the organic solution sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude peptide by flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure Z-Glu(OtBu)-Ala-OMe. Validation: Final product purity and identity should be confirmed by HPLC, ¹H NMR, and high-resolution mass spectrometry.

-

An In-depth Technical Guide to the Z Protecting Group in Peptide Chemistry

<_ >

Authored by a Senior Application Scientist

Abstract

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, represented a watershed moment in synthetic chemistry, transforming peptide synthesis from an art of unpredictable outcomes into a reproducible science.[1][2][3] This guide provides a comprehensive technical overview of the Z-group, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical principles, mechanisms of introduction and cleavage, strategic applications in orthogonal protection schemes, and detailed, field-proven experimental protocols. The content is structured to provide not just procedural steps, but the underlying causality that informs expert experimental design, ensuring a robust and trustworthy application of this foundational protecting group.

Introduction: The Dawn of Controlled Peptide Synthesis

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge.[4] The inherent nucleophilicity of the amine group and the electrophilicity of the carboxylic acid on each amino acid led to uncontrolled polymerization.[4] The groundbreaking work of Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first truly effective, reversible Nα-protecting group.[1][3] By temporarily masking the amino group as a carbamate, it became possible to selectively activate the carboxyl group for peptide bond formation in a controlled, stepwise manner.[5][6] This innovation laid the groundwork for modern peptide chemistry and remains a vital tool in the synthetic chemist's arsenal.[7]

Core Chemistry and Mechanistic Principles

The Z-group is a carbamate-based protecting group valued for its stability and specific cleavage conditions.[8] Its effectiveness is rooted in the balance between being robust enough to withstand various reaction conditions while being removable under specific, mild protocols.[8]

Introduction of the Z-Group

The most common method for introducing the Z-group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) or its more stable and easier-to-handle derivative, N-(Benzyloxycarbonyloxy)succinimide (Z-OSu), under basic conditions.[7][9][10]

Mechanism: The reaction proceeds via nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the Z-reagent.[9][11] In the case of Cbz-Cl, a base is required to neutralize the HCl byproduct.[9] With Z-OSu, the succinimide anion is an excellent leaving group, driving the reaction to completion.[12][13]

Caption: Z-group introduction using benzyl chloroformate.

Expertise & Experience: The choice of base and solvent is critical. For Schotten-Baumann conditions using Cbz-Cl, maintaining a pH between 8 and 10 is crucial; too low a pH can lead to Cbz-Cl decomposition, while a higher pH increases the risk of amino acid racemization.[14] The use of Z-OSu often provides cleaner reactions and higher yields.[12]

Deprotection of the Z-Group

The selective removal of the Z-group is its most defining feature. The primary methods exploit the lability of the benzylic C-O bond.

This is the most common and mildest method for Z-group cleavage.[9][15] The reaction involves hydrogen gas (H₂) and a palladium catalyst, typically on a carbon support (Pd/C).[9][16]

Mechanism: The process involves the reductive cleavage of the C-O bond of the benzyl group. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[7][9]

Caption: Z-group cleavage via catalytic hydrogenolysis.

Trustworthiness: This method is highly effective but is sensitive to catalyst poisons, particularly sulfur-containing residues like cysteine and methionine, or heterocycles like thiazole.[17][18] In such cases, increasing the catalyst load or using alternative deprotection methods is necessary.[17] Transfer hydrogenation, using a hydrogen donor like ammonium formate, offers a safer alternative to handling flammable H₂ gas.[15][16]

Strong, anhydrous acids can also cleave the Z-group.[9][19] The classic reagent is hydrogen bromide (HBr) in glacial acetic acid.[15][19]

Mechanism: This proceeds via an SN2-type mechanism where the bromide ion attacks the benzylic carbon, facilitated by protonation of the carbamate oxygen.[7][9]

Expertise & Experience: This method is robust but harsh and can lead to side reactions on sensitive residues (e.g., tryptophan).[20] It is crucial to use scavengers like anisole or thioanisole to trap the benzyl cation formed during the reaction, preventing unwanted alkylation of the peptide.[21]

Strategic Role in Orthogonal Synthesis

In complex multi-step syntheses, orthogonality—the ability to remove one protecting group without affecting others—is a guiding principle.[22][23] The Z-group's unique cleavage conditions make it an excellent orthogonal partner to the two most common N-terminal protecting groups in modern peptide synthesis: Boc and Fmoc.[7][24]

-

Orthogonality with Boc: The Z-group is stable to the strong acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove the tert-butyloxycarbonyl (Boc) group.[24][25]

-

Orthogonality with Fmoc: The Z-group is stable to the basic conditions (e.g., piperidine) used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[8][22]

This mutual orthogonality allows for the strategic use of Z-groups for side-chain protection (e.g., on lysine or arginine) in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[22][23]

Data Presentation: Comparative Overview of Key Protecting Groups

| Protecting Group | Abbreviation | Typical Cleavage Reagent | Cleavage Mechanism | Orthogonal To |

| Benzyloxycarbonyl | Z, Cbz | H₂/Pd-C or HBr/AcOH | Hydrogenolysis or Acidolysis | Boc, Fmoc |

| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Acidolysis | Z, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base (E1cB-type) | Z, Boc |

Detailed Experimental Protocols

The following protocols are provided as a guide for standard laboratory procedures.

Protocol 1: Z-Protection of an Amino Acid (e.g., Glycine)

-

Preparation: Dissolve Glycine (1.0 eq.) in a 10% aqueous sodium carbonate solution (2.5 eq.) in a flask and cool to 0-5 °C in an ice bath.

-

Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature is maintained below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Cbz-Cl.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with cold 1M HCl. A white precipitate of Z-Glycine should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Protocol 2: Z-Group Deprotection by Catalytic Hydrogenolysis

-

Setup: Dissolve the Z-protected peptide (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). For bench-scale reactions, a balloon filled with H₂ is often sufficient.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. CAUTION: The catalyst is pyrophoric; do not allow the filter cake to dry. Keep it wet with solvent during filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Conclusion and Future Perspective

While Fmoc chemistry dominates automated solid-phase peptide synthesis, the Z-group remains an indispensable tool in organic and medicinal chemistry.[8][] Its unique stability profile, ease of introduction, and the crystallinity it often imparts to intermediates make it highly valuable, particularly in solution-phase synthesis and for orthogonal side-chain protection strategies.[8][14][] A thorough, mechanistic understanding of the Z-group's chemistry is not merely a lesson in the history of peptide synthesis but a practical necessity for any scientist engaged in the construction of complex molecular architectures.

References

- Vertex AI Search. N-(Benzyloxycarbonyloxy)succinimide (Z-OSu): Your Key to Advanced Peptide Synthesis.

- Benchchem. advantages and disadvantages of Boc versus Cbz protecting group.

- Vertex AI Search.

- Grokipedia. Leonidas Zervas.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.

- Benchchem. Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz)

- Greek Peptide Society. Memoirs.

- Benchchem. The Benzyloxycarbonyl (Cbz or Z) Protecting Group.

- Benchchem.

- National Institutes of Health. Introduction to Peptide Synthesis - PMC.

- Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Wiley Online Library. Bergmann-Zervas Carbobenzoxy Method.

- Proprep. How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?.

- Benchchem. Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- ResearchGate. Uber ein allgemeies Verfahren der Peptid-Synthese.

- Benchchem. A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.

- Sigma-Aldrich. N-(Benzyloxycarbonyloxy)succinimide 98 13139-17-8.

- Discovery Fine Chemicals. N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) - 13139-17-8.

- Benchchem. Application Notes and Protocols: Hydrogenolysis Conditions for Cbz-(Ala)4 Deprotection.

- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz).

- Common Organic Chemistry.

- Benchchem. The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.

- ChemicalBook. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8.

- BOC Sciences. CBZ-Amino Acids.

- ResearchGate.

- Bachem. Z - Benzyloxycarbonyl.

- Reddit. Protecting groups in organic synthesis?! : r/chemistry.

- PubMed.

- StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry.

- YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry.

- ACS Publications.

- ResearchGate. How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?.

- ResearchGate. Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides | Request PDF.

- National Institutes of Health.

- Sigma-Aldrich. Boc Resin Cleavage Protocol.

- PubMed. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl).

- ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF.

- ResearchGate.

- ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?.

- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.

- Benchchem. Technical Support Center: Purification of Peptides Containing Cbz-D-Arg(Pbf)-OH.

- Technical Disclosure Commons.

- ACS Publications.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

Sources

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. proprep.com [proprep.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. discofinechem.com [discofinechem.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 22. nbinno.com [nbinno.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Z-Glu(otbu)-ome in Common Organic Solvents

For researchers, scientists, and professionals in drug development and peptide synthesis, understanding the solubility of protected amino acids is paramount for reaction setup, purification, and formulation. This guide provides an in-depth technical analysis of the solubility characteristics of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly known as Z-Glu(otbu)-ome. In the absence of extensive published solubility data for this specific molecule, this document synthesizes first principles of physical organic chemistry and provides robust experimental protocols to empower researchers to make informed decisions in the laboratory.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guidepost; polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[1] The structure of this compound contains a confluence of polar and nonpolar functionalities, which results in a nuanced solubility profile.

Molecular Structure of this compound:

-

Z (Benzyloxycarbonyl) Group: This N-terminal protecting group introduces a significant nonpolar, aromatic character due to the benzyl ring.[2] It is known to confer solubility in many organic solvents.[3]

-

Glutamic Acid Core: The underlying amino acid scaffold contains polar elements, including the amide bond and the ester carbonyl groups.

-

otbu (tert-butyl ester) Group: This side-chain protecting group is bulky and aliphatic, contributing to the nonpolar nature of the molecule. The tert-butyl group can, however, be susceptible to cleavage under strong acidic conditions.[4][5]

-

ome (methyl ester) Group: The C-terminal methyl ester is a relatively small, moderately polar group.[6]

Collectively, the substantial nonpolar surface area contributed by the Z and otbu groups suggests that this compound will exhibit favorable solubility in a range of common organic solvents, particularly those of low to moderate polarity. The presence of carbonyl groups allows for dipole-dipole interactions, which can enhance solubility in more polar environments. However, the absence of highly acidic or basic protons (the N-H is part of a stable carbamate) means that its solubility will not be significantly enhanced in aqueous acidic or basic solutions through salt formation, a common strategy for underivatized amino acids.

Based on this analysis, the expected solubility trend is as follows:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., N,N-dimethylformamide, N-methyl-2-pyrrolidone, tetrahydrofuran, ethyl acetate). These solvents can effectively solvate both the polar and nonpolar regions of the molecule.

-

Moderate to Low Solubility: Expected in less polar ethereal solvents (e.g., diethyl ether) and hydrocarbon solvents (e.g., hexanes, toluene). The polarity of the glutamic acid core may limit solubility in highly nonpolar media.

-

Insoluble: Expected in water and other highly polar protic solvents. The large nonpolar protecting groups will prevent effective solvation by the aqueous medium.

Experimental Determination of Solubility

Given the variability of experimental conditions and the lack of definitive literature values, empirical determination of solubility is crucial. The following protocols provide a systematic approach to qualitatively and quantitatively assess the solubility of this compound.

Qualitative Solubility Assessment

This rapid method is ideal for initial solvent screening and for determining approximate solubility for reaction setup.

Experimental Protocol:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add the test solvent dropwise (e.g., 100 µL increments) to the vial.

-

After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.[1]

-

Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved.[1]

-

Continue adding solvent in increments up to a total volume of 1 mL.

-

Record the observation as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required for complete dissolution.

Workflow for Qualitative Solubility Determination:

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility and is suitable for applications where concentration is a critical parameter.

Experimental Protocol:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Remove the solvent under reduced pressure or by gentle heating.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculate the solubility in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination:

Caption: Step-by-step workflow for quantitative solubility measurement.

Summary of Predicted and Common Solvents for Protected Amino Acids

The following table summarizes the predicted solubility of this compound in a range of common organic solvents, based on the theoretical principles discussed. It also includes solvents commonly used for protected amino acids in peptide synthesis.[7][8]

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Rationale |

| Chlorinated | Dichloromethane (DCM) | High | Effective at solvating both polar and nonpolar regions of the molecule. |

| Chloroform | High | Similar properties to DCM. | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Excellent solvent for protected amino acids and peptides.[9] |

| N-Methyl-2-pyrrolidone (NMP) | High | A common alternative to DMF in peptide synthesis.[7] | |

| Tetrahydrofuran (THF) | High | Good balance of polarity to solvate the molecule. | |

| Ethyl Acetate (EtOAc) | High to Moderate | Can effectively solvate the ester and carbamate groups. | |

| Ethers | Diethyl Ether | Moderate to Low | Lower polarity may not as effectively solvate the polar core of the molecule. |

| Alcohols | Methanol, Ethanol | Moderate to Low | Can hydrogen bond with the carbonyl oxygens, but the nonpolar character may limit high solubility.[10] |

| Hydrocarbons | Hexanes, Toluene | Low to Insoluble | Primarily nonpolar interactions are not sufficient to overcome the polarity of the glutamic acid core. |

| Highly Polar Protic | Water | Insoluble | The large nonpolar protecting groups are hydrophobic. |

Conclusion

The solubility of this compound is dictated by its hybrid structure, which incorporates significant nonpolar character from the Z and otbu protecting groups alongside the polar core of the glutamic acid derivative. While a strong theoretical basis predicts high solubility in common polar aprotic and chlorinated solvents used in organic synthesis, empirical determination remains the gold standard for any specific application. The experimental protocols detailed in this guide provide a reliable framework for researchers to accurately assess the solubility of this compound and other protected amino acids, facilitating more efficient and successful experimental design.

References

- Albericio, F., & Isidro-Llobet, A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 9576-9677.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Reddit. (2017, August 3). Amino Acid solubility question. [Link]

-

Course Hero. (n.d.). Solubility test for Organic Compounds. [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. [Link]

- Thieme. (n.d.). 2 Protection of Functional Groups.

- University of Michigan. (n.d.). PROTECTING GROUPS.

- MDPI. (2019, November 19). Amino Acid-Protecting Groups.

- University of California, Irvine. (n.d.). Protecting Groups.

-

Synlett. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

- Pearson. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems.

-

ResearchGate. (2007, August 9). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- University of California, Irvine. (n.d.). Protecting Groups.

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

-

National Center for Biotechnology Information. (2021, June 16). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

- bioRxiv. (2021, September 20).

Sources

- 1. saltise.ca [saltise.ca]

- 2. bachem.com [bachem.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Methyl Esters [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Z-Glu(OtBu)-OMe: A Key Intermediate in Peptide Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core characteristics, synthesis, and application of N-α-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester α-methyl ester, commonly abbreviated as this compound.

This compound is a derivative of L-glutamic acid, an essential amino acid. In this compound, the functional groups are strategically protected to allow for controlled reactions in complex chemical syntheses. The α-amino group is protected by a benzyloxycarbonyl (Z) group, the γ-carboxyl group by a tert-butyl (OtBu) ester, and the α-carboxyl group is modified to a methyl ester (OMe).

These protecting groups provide orthogonality, a critical concept in multi-step synthesis, allowing for their selective removal under different chemical conditions. The Z group is typically removed by hydrogenolysis, while the OtBu group is labile to acidic conditions (e.g., trifluoroacetic acid).

Data Presentation: Key Properties

| Identifier | Value | Source |

| CAS Number | 57732-63-5 | [1][2] |

| Molecular Formula | C18H25NO6 | [1][2][3] |

| Molecular Weight | 351.39 g/mol | [1][2][3] |

| Synonyms | 1-(Tert-butyl) 5-methyl ((benzyloxy)carbonyl)-L-glutamate, Z-Glu(OMe)-OtBu, 1-tert-butyl 5-methyl (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioate | [2] |

The Role of Protected Amino Acids in Drug Development

In the synthesis of peptides and peptidomimetics, which are central to many therapeutic areas, unprotected amino acids cannot be used directly. Their multiple reactive sites (α-amino group, α-carboxyl group, and side-chain functional groups) would lead to uncontrolled polymerization and side reactions.[4]

Protecting group chemistry is the cornerstone of modern peptide synthesis. By temporarily masking reactive groups, chemists can direct the formation of peptide bonds in a precise, sequential manner.[4][5] The choice of protecting groups is dictated by the overall synthetic strategy, with stability and selective cleavage being the most important factors.[6]

This compound is a valuable building block for several reasons:

-

Orthogonal Protection : The Z and OtBu groups can be removed independently, allowing for either N-terminal elongation or side-chain modification.[6][7]

-

Controlled Reactivity : The α-methyl ester provides a stable C-terminus that can be used in solution-phase synthesis or later hydrolyzed or converted to other functional groups.

-

Pharmaceutical Relevance : Glutamic acid residues are common in bioactive peptides. Derivatives like this are crucial raw materials for synthesizing GLP-1 receptor agonists such as liraglutide and semaglutide, which are used in treating diabetes and obesity.[8]

Synthesis Pathway and Mechanism

The synthesis of this compound is typically achieved from L-glutamic acid through a multi-step process involving the sequential introduction of the protecting groups. A common route involves the initial N-protection and γ-esterification to form the key intermediate Z-Glu(OtBu)-OH, followed by the esterification of the α-carboxyl group.

Mechanism Insight:

-

N-Protection : The synthesis begins with the protection of the α-amino group of L-glutamic acid using benzyl chloroformate (Z-Cl) under basic conditions (Schotten-Baumann reaction) to yield Z-Glu-OH.[9]

-

γ-Esterification : The γ-carboxyl group is selectively esterified using isobutylene in the presence of an acid catalyst. This reaction proceeds because the γ-carboxyl group is more sterically accessible than the α-carboxyl group. This step yields the crucial intermediate Z-Glu(OtBu)-OH.[9]

-

α-Esterification : The final step is the esterification of the remaining free α-carboxyl group. This can be achieved using various methods, such as reaction with methanol in the presence of thionyl chloride or another suitable coupling agent, to produce the target compound, this compound.

Application in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis. Unlike its free-acid counterpart, Z-Glu(OtBu)-OH, which is used for direct coupling to an N-terminal amine, the methyl ester of this compound serves as a protected C-terminus.

A typical application involves a two-step process:

-

N-Deprotection : The Z group is removed via catalytic hydrogenation (e.g., using H₂ over a Palladium-on-carbon catalyst) to expose the α-amino group, yielding H-Glu(OtBu)-OMe.

-

Coupling : The newly freed amine is then coupled with another N-protected amino acid (e.g., Z-Ala-OH) using a standard coupling reagent like DCC (dicyclohexylcarbodiimide) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to form a dipeptide.

This strategy is particularly useful for synthesizing peptide fragments that can be later joined together in a fragment condensation approach to build larger, more complex peptides.[10]

Experimental Protocol: Synthesis of a Dipeptide Fragment

The following is a generalized protocol for the synthesis of a dipeptide, Z-Ala-Glu(OtBu)-OMe, using the workflow described above.

Part A: N-Deprotection of this compound

-

Dissolution : Dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition : Add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10% by weight of the starting material).

-

Hydrogenation : Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield H-Glu(OtBu)-OMe, which is often used directly in the next step without further purification.

Part B: Coupling with Z-Ala-OH

-

Reactant Preparation : Dissolve Z-Ala-OH (1.05 equivalents) and the H-Glu(OtBu)-OMe from Part A in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Reagent Addition : Add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution.

-

Reaction : Allow the mixture to slowly warm to room temperature and stir for 4-12 hours.

-

Monitoring : Monitor the formation of the dipeptide product by TLC or LC-MS.

-

Work-up and Purification : Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Product : Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide, Z-Ala-Glu(OtBu)-OMe.

References

-

BuyersGuideChem. Z-Glu(OtBu)-OH .DCHA | C29H46N2O6. [Link]

-

Aapptec Peptides. Z-Glu(OtBu)-OH [3886-08-6]. [Link]

-

PrepChem.com. Synthesis of Z-Glu(OtBu)-Asn-OtBu. [Link]

-

LookChem. Cas 79640-72-5, H-Glu(OMe)-OtBu. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Z-Glu-OH: A Fundamental Component in Peptide Synthesis and Beyond. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. [Link]

-

PMC (PubMed Central). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. [Link]

- Google Patents. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester.

-

PubChem. Z-Glu(ome)-OH | C14H17NO6. [Link]

Sources

- 1. Z-Glu(OMe)-OtBu synthesis - chemicalbook [chemicalbook.com]

- 2. Z-Glu(OMe)-OtBu | 57732-63-5 [amp.chemicalbook.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN115504893A - A kind of synthetic method of L-glutamic acid-alpha-tert-butyl ester - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

The Sentinel of Synthesis: A Technical Guide to the OtBu Protecting Group in Glutamic Acid Chemistry

Foreword

In the precise and demanding field of peptide synthesis, the control of reactive functional groups is not merely a procedural step but the very foundation of success. Glutamic acid, with its side-chain carboxylic acid, presents a recurring challenge. Left unchecked, this reactive moiety can initiate a cascade of undesirable side reactions, leading to impurities that compromise yield and complicate purification. The strategic deployment of protecting groups is the chemist's primary tool to navigate these challenges. Among the arsenal of available protecting groups, the tert-butyl (OtBu) group has distinguished itself as a robust and reliable guardian for the γ-carboxyl group of glutamic acid.

This in-depth guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the OtBu protecting group. We will explore the fundamental reasons for its use, the chemical principles that govern its stability and cleavage, and the practical, field-tested methodologies for its successful application. This document aims to be an authoritative resource, grounded in scientific integrity and backed by comprehensive references, to empower you in the synthesis of complex, high-purity glutamic acid-containing peptides.

The Core Problem: Why Glutamic Acid Demands Protection

Glutamic acid is a trifunctional amino acid, possessing an α-amino group, an α-carboxyl group, and a γ-carboxyl group on its side chain.[1] During peptide synthesis, the α-amino and α-carboxyl groups participate in the formation of the peptide backbone. However, the unprotected γ-carboxyl group is a reactive nucleophile that can lead to several problematic side reactions:

-

Aspartimide Formation: Although the name suggests an issue with aspartic acid, a similar intramolecular cyclization can occur with glutamic acid, especially under basic conditions. The side-chain carboxylate can attack the backbone amide, leading to the formation of a stable six-membered ring. This side product is often difficult to separate from the target peptide.[2]

-

Inter- and Intramolecular Acylation: The free γ-carboxyl group can react with other free amino groups, either on the same peptide chain (intramolecular) or on different chains (intermolecular), leading to unwanted cyclization or branching.[1][3]

-

Reduced Coupling Efficiency: The negatively charged carboxylate can interfere with the approach of the incoming activated amino acid, hindering the efficiency of peptide bond formation and leading to lower yields.[4]

Therefore, the protection of the glutamic acid side chain is a non-negotiable step in modern peptide synthesis to ensure the integrity and purity of the final product.[5][6]

The OtBu Group: A Chemist's Ally

The tert-butyl group is an ideal protecting group for the γ-carboxyl of glutamic acid due to a combination of steric hindrance and specific chemical lability.[7]

The Shield: Mechanism of Protection

The OtBu group is introduced to the γ-carboxyl group of glutamic acid, forming a tert-butyl ester. This ester exhibits remarkable stability under the basic and nucleophilic conditions used for the removal of the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis (SPPS).[6][7] The bulky nature of the tert-butyl group sterically hinders the approach of nucleophiles to the carbonyl carbon of the ester, effectively "shielding" it from reaction.

The Key: Acid-Labile Deprotection

The defining characteristic of the OtBu group is its lability under strongly acidic conditions.[7] It is readily cleaved by reagents such as trifluoroacetic acid (TFA), which is commonly used in the final step of SPPS to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.[8]

The deprotection mechanism proceeds through a unimolecular pathway (SN1). The ester oxygen is protonated by the strong acid, making it a good leaving group. The stable tertiary tert-butyl carbocation then departs, and the carboxylic acid is regenerated.

Caption: Figure 1. Protection and Deprotection of Glutamic Acid with OtBu.

Orthogonality: The Cornerstone of Strategy

A key concept in complex chemical synthesis is orthogonality , which refers to the ability to remove one type of protecting group in the presence of others.[9] The OtBu group is a prime example of an orthogonal protecting group in the context of the widely used Fmoc/tBu SPPS strategy.[7][]

-

Fmoc Group (N-terminal protection): Base-labile (removed by piperidine).

-

OtBu Group (Side-chain protection): Acid-labile (removed by TFA).

This difference in lability allows for the selective removal of the N-terminal Fmoc group at each cycle of peptide elongation without affecting the OtBu protection on the glutamic acid side chain.[11]

In the Lab: Protocols and Best Practices

The successful incorporation of Fmoc-Glu(OtBu)-OH into a peptide sequence requires meticulous attention to detail in both the coupling and final cleavage steps.

Experimental Protocol: Fmoc-Glu(OtBu)-OH Coupling in SPPS

This protocol outlines a standard procedure for coupling Fmoc-Glu(OtBu)-OH onto a solid support resin.

Materials:

-

Fmoc-protected resin with a free N-terminal amine

-

Fmoc-Glu(OtBu)-OH

-

Coupling Reagents: HBTU, HATU, or DIC/Oxyma

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, Isopropanol (IPA)

-

20% Piperidine in DMF for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat for another 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (3x) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

-

Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the reaction has gone to completion.

Caption: Figure 2. SPPS workflow for incorporating Fmoc-Glu(OtBu)-OH.

The Final Step: Cleavage and Deprotection

The final cleavage step removes the peptide from the resin and simultaneously deprotects the OtBu group and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: A mixture of TFA and "scavengers". A common general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Wash the resin with DCM and dry it thoroughly.

-

Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Add this solution dropwise to a large volume of cold diethyl ether to precipitate the peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold ether and dry under vacuum.

The Critical Role of Scavengers: The tert-butyl carbocation formed during cleavage is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan, methionine, and tyrosine.[12] Scavengers are added to the cleavage cocktail to trap these carbocations.[13][14]

| Scavenger | Purpose |

| Water | Helps to suppress side reactions with tryptophan. |

| Triisopropylsilane (TIS) | A very effective carbocation scavenger. |

| 1,2-Ethanedithiol (EDT) | Often used for peptides containing cysteine.[15] |

| Phenol | Scavenger for tyrosine and tryptophan. |

| Thioanisole | Scavenger for tryptophan and methionine. |

Table 1. Common Scavengers Used in Peptide Cleavage.

Advanced Considerations and Troubleshooting

While the OtBu group is highly reliable, awareness of potential pitfalls is crucial for success.

-

Incomplete Deprotection: Insufficient cleavage time or TFA concentration can lead to incomplete removal of the OtBu group. This is rarely an issue with standard protocols but should be considered during troubleshooting.

-

Aspartimide Formation: While OtBu protection significantly mitigates this risk, certain peptide sequences (e.g., -Asp-Gly-) are particularly prone to aspartimide formation during the basic Fmoc deprotection step.[2] In such cases, specialized dipeptide building blocks with backbone protection may be necessary.[16]

-

Side Reactions During Cleavage: Even with scavengers, some level of side-product formation is possible, especially in complex peptides containing multiple sensitive residues.[12] Careful selection of the cleavage cocktail is paramount.[13][15]

Conclusion: An Indispensable Tool in Peptide Chemistry

The OtBu protecting group for the side chain of glutamic acid is a testament to the power of strategic chemical design. Its stability to base, lability to acid, and steric bulk provide an elegant and effective solution to a fundamental challenge in peptide synthesis.[7] For researchers in academia and industry, a comprehensive understanding of the OtBu group's function, from its mechanistic underpinnings to its practical application, is essential for the reliable and efficient synthesis of high-purity peptides for therapeutic and research applications. As the complexity of synthetic peptides continues to grow, the principles of orthogonality and robust protection, exemplified by the OtBu group, will remain central to the advancement of the field.

References

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (2016). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

-

Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Retrieved from [Link]

- Al-Warhi, T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.

-

Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

-

IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

-

ResearchGate. (2020). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2002). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

-

AAPPTec. (n.d.). CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

-

ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489.

-

Slideshare. (2016). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.

Sources

- 1. biosynth.com [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Protecting group - Wikipedia [en.wikipedia.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. peptide.com [peptide.com]

- 16. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Incorporation of Z-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Authored by: Senior Application Scientist

Abstract